N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
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Description
N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
This compound: interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, increasing the concentration of this neurotransmitter at the synapse, which can lead to prolonged neuron excitation .
Biochemical Pathways
The action of This compound primarily affects the cholinergic pathways. By inhibiting AChE, the compound increases the availability of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This can have downstream effects on various cognitive processes, potentially alleviating symptoms of diseases like Alzheimer’s .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the prolongation of acetylcholine’s action at synapses. This can enhance cholinergic transmission, which may have potential therapeutic effects in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This suggests that N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide may also interact with enzymes and other proteins, potentially influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase, which could influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit acetylcholinesterase, suggesting that this compound may also interact with biomolecules and influence gene expression .
Properties
IUPAC Name |
N-[3-methyl-4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-17-16-19(23-18(2)26)8-9-21(17)29(27,28)22-10-11-24-12-14-25(15-13-24)20-6-4-3-5-7-20/h3-9,16,22H,10-15H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTKYBUUEJBVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.